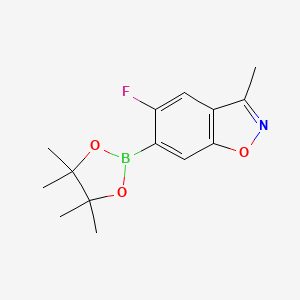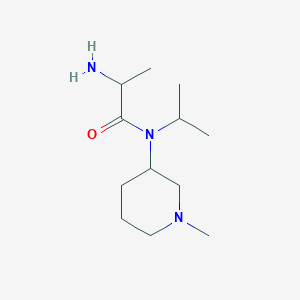
1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a central 2,4,6-trimethylbenzene core, which is symmetrically substituted with three methylene bridges, each connecting to a 4-carboxypyridin-1-ium group. The presence of bromide ions balances the charge of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide typically involves a multi-step process:
Formation of the Central Core: The central 2,4,6-trimethylbenzene core is synthesized through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Methylene Bridges: The next step involves the formation of methylene bridges. This can be achieved by reacting the trimethylbenzene core with formaldehyde under acidic conditions to form the tris(methylene) derivative.
Introduction of 4-Carboxypyridin-1-ium Groups: The final step involves the reaction of the tris(methylene) derivative with 4-carboxypyridine in the presence of a strong acid such as hydrobromic acid to form the desired compound. The bromide ions are introduced during this step to balance the charge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboxypyridin-1-ium groups to their corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous solutions of nucleophiles such as sodium chloride or sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted anions such as chloride, iodide, or hydroxide.
科学的研究の応用
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide depends on its specific application:
Biological Imaging: The compound’s fluorescent properties allow it to bind to specific biological targets, enabling visualization under a fluorescence microscope.
Therapeutic Applications: The compound may interact with cellular components, such as DNA or proteins, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide can be compared with other similar compounds:
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) chloride: Similar structure but with chloride ions instead of bromide ions. The substitution of bromide with chloride can affect the compound’s solubility and reactivity.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) iodide: Similar structure but with iodide ions. The larger iodide ions can influence the compound’s interactions with other molecules.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) hydroxide: Similar structure but with hydroxide ions
The uniqueness of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide lies in its specific combination of structural features and the presence of bromide ions, which can influence its chemical and physical properties.
特性
分子式 |
C30H30Br3N3O6 |
|---|---|
分子量 |
768.3 g/mol |
IUPAC名 |
1-[[3,5-bis[(4-carboxypyridin-1-ium-1-yl)methyl]-2,4,6-trimethylphenyl]methyl]pyridin-1-ium-4-carboxylic acid;tribromide |
InChI |
InChI=1S/C30H27N3O6.3BrH/c1-19-25(16-31-10-4-22(5-11-31)28(34)35)20(2)27(18-33-14-8-24(9-15-33)30(38)39)21(3)26(19)17-32-12-6-23(7-13-32)29(36)37;;;/h4-15H,16-18H2,1-3H3;3*1H |
InChIキー |
PHEWCXARXHHZNA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C[N+]2=CC=C(C=C2)C(=O)O)C)C[N+]3=CC=C(C=C3)C(=O)O)C)C[N+]4=CC=C(C=C4)C(=O)O.[Br-].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


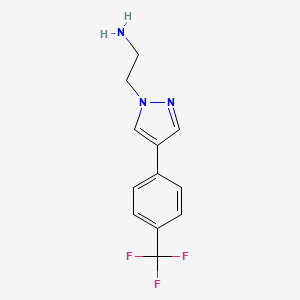
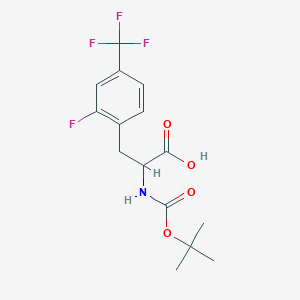
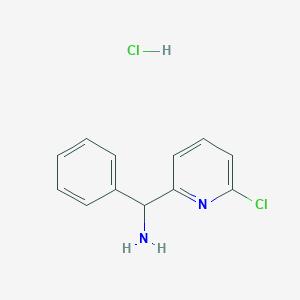
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)
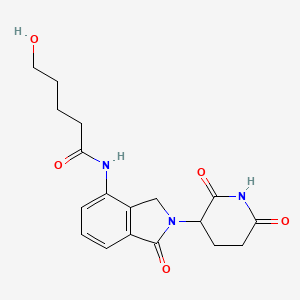


![1-Oxaspiro[3.3]Heptan-3-amine](/img/structure/B14772254.png)
